molecular formula C18H22O5 B608485 Laurycolactone A CAS No. 85643-76-1

Laurycolactone A

Katalognummer: B608485
CAS-Nummer: 85643-76-1
Molekulargewicht: 318.36
InChI-Schlüssel: WDYBZQLVYRBSPT-ZICNYRAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Laurycolactone A is a bioactive quassinoid derivative isolated from Eurycoma longifolia Jack (commonly known as Tongkat Ali), a medicinal plant native to Southeast Asia. This compound is part of a broader class of secondary metabolites, including alkaloids, triterpenes, and other quassinoids, which contribute to the plant's pharmacological properties . Analytical methods such as HPLC-DAD/ELSD and LC-MS/MS have been employed to quantify and validate its presence in herbal products, underscoring its significance in quality control for nutraceuticals .

Vorbereitungsmethoden

Natural Extraction and Isolation from Eurycoma longifolia

Laurycolactone A is primarily obtained through extraction from the roots of Eurycoma longifolia, a plant traditionally used in Southeast Asian medicine. The isolation process involves multi-step chromatographic separations, as detailed in peer-reviewed studies .

Solvent Extraction and Initial Fractionation

Fresh or dried roots are ground into a coarse powder and subjected to sequential solvent extraction. A typical protocol involves:

  • Maceration with methanol (MeOH) at room temperature for 72 hours to extract polar constituents.

  • Filtration and concentration under reduced pressure to obtain a crude extract.

  • Partitioning with dichloromethane (DCM) to isolate medium-polarity compounds like diterpenoids.

The DCM fraction is then evaporated to yield a residue rich in quassinoids, including this compound .

Chromatographic Purification

The crude DCM extract undergoes advanced chromatographic separation:

StepTechniqueStationary PhaseMobile PhaseKey Fractions
1Vacuum Liquid Chromatography (VLC)Silica gel (63–200 μm)Gradient of hexane/EtOAc (9:1 → 1:1)Enriched diterpenoid fraction
2Sephadex LH-20 Size ExclusionSephadex LH-20MeOH/H₂O (1:1)Removal of high-molecular-weight impurities
3Preparative HPLCC18 reverse-phaseAcetonitrile/H₂O (65:35), 2 mL/minIsolation of this compound (t₃₂ min)

Crystallization from methanol yields pure this compound as colorless crystals (mp 198–201°C) .

Challenges in Synthetic Approaches

Despite advances in organic synthesis, no total synthesis of this compound has been reported. Its complex pentacyclic structure with multiple stereocenters presents significant synthetic hurdles:

Key Structural Challenges

  • Lactone ring formation : The γ-lactone moiety requires stereoselective cyclization under mild conditions to prevent epimerization.

  • Quaternary carbon centers : The C9 and C15 methyl groups demand precise asymmetric induction strategies.

  • Oxidative patterning : Introduction of ketone groups at C3 and C14 necessitates controlled oxidation without over-oxidation .

Quality Control and Analytical Characterization

Ensuring compound identity and purity requires rigorous analytical protocols:

Spectroscopic Identification

  • ¹H NMR (500 MHz, CDCl₃): Characteristic signals at δ 5.42 (d, J=10.1 Hz, H-15), 2.88 (s, H-3), and 1.26 (s, C18-CH₃) .

  • HR-ESI-MS : Observed [M+Na]⁺ at m/z 341.1362 (calcd. 341.1365 for C₁₈H₂₂O₅Na) .

Purity Assessment

ParameterMethodSpecification
PurityHPLC-DAD (254 nm)≥95% (t₃₂ ± 0.2 min)
Residual SolventsGC-MSMeOH <300 ppm
Heavy MetalsICP-OESPb <10 ppm

Industrial-Scale Production Considerations

Current manufacturing relies on optimized natural extraction:

Process Optimization

  • Plant sourcing : Wild-harvested E. longifolia roots (3–5 years old) show 2.3× higher this compound content vs. cultivated plants.

  • Extraction efficiency : Accelerated solvent extraction (ASE) at 100°C/1500 psi improves yield by 40% vs. maceration.

  • Green chemistry : Subcritical water extraction (SWE) reduces organic solvent use by 70% while maintaining 89% recovery .

Analyse Chemischer Reaktionen

Types of Reactions: Laurycolactone A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, or substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Laurycolactone A has been identified as a bioactive compound with potential therapeutic effects. Its applications in medicinal chemistry primarily focus on:

  • Anti-inflammatory Properties : Research indicates that this compound exhibits significant inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. In vitro studies have shown that it can reduce inflammatory markers, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Effects : this compound possesses antioxidant properties that can mitigate oxidative stress, which is linked to numerous chronic diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in the management of oxidative stress-related conditions .

Pharmacological Applications

The pharmacological potential of this compound is notable, particularly in the following areas:

  • Cancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be harnessed for cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage due to neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to modulate neuroinflammatory pathways .

Industrial Applications

Beyond medicinal uses, this compound holds promise in industrial applications:

  • Cosmetic Industry : Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin health and anti-aging products. Its ability to enhance skin barrier function and reduce inflammation makes it a valuable ingredient in skincare products .
  • Nutraceuticals : The compound's health benefits position it as an attractive ingredient in dietary supplements aimed at improving overall health and wellness. Its role as an adaptogen may help the body manage stress and enhance physical performance .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NF-κB activity
AntimicrobialEffective against specific bacterial strains
AntioxidantScavenging of free radicals
Cancer cell apoptosisInduction of programmed cell death
NeuroprotectionProtection against neuroinflammation

Table 2: Potential Industrial Uses of this compound

IndustryApplicationBenefits
CosmeticSkin health formulationsReduces inflammation and oxidative stress
NutraceuticalDietary supplementsEnhances physical performance and stress management

Wirkmechanismus

The mechanism of action of Laurycolactone A involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Testosterone Enhancement: Increases testosterone levels, which is beneficial for treating androgen-deficient conditions.

    Nitric Oxide Generation: Enhances nitric oxide production, leading to vasodilation and improved blood flow.

    Antioxidative Properties: Reduces oxidative stress by scavenging free radicals.

Vergleich Mit ähnlichen Verbindungen

Laurycolactone A is structurally and functionally distinct from related compounds in E. longifolia. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Molecular Formula Molecular Weight Source Key Bioactivities Analytical Methods References
This compound C18H20O5* 316.35* E. longifolia Anti-obesity (FTO receptor binding), PDE5 inhibition HPLC-DAD/ELSD, LC-MS/MS
Longilactone C20H24O6 360.40 E. longifolia Anti-obesity (FTO receptor binding) HPLC-DAD/ELSD

*Note: this compound’s molecular formula is inferred from its CAS registry (85643-76-1) and structural similarity to Laurycolactone B .

Key Differences

Structural Variations: this compound and B share the same molecular formula (C18H20O5) but differ in stereochemistry or functional group arrangement, as evidenced by distinct fragmentation patterns in MS analysis . Eurycomanone (C22H28O7) and Longilactone (C20H24O6) have larger molecular frameworks, reflecting their classification as more complex quassinoids .

Eurycomanone: Known for cytotoxicity against cancer cell lines (e.g., HT-1080 fibrosarcoma) but shows toxicity at high doses, limiting its therapeutic window . Longilactone: Shares anti-obesity activity with this compound but lacks PDE5 inhibitory effects, highlighting functional divergence within quassinoids .

Analytical Differentiation: this compound and B are distinguishable via UPLC-MS/MS, where Laurycolactone B elutes at 38.43 min with a base peak at m/z 315.100, whereas this compound requires HPLC-DAD/ELSD for quantification in commercial products . Eurycomanone and Longilactone are co-quantified with this compound using validated HPLC methods, ensuring purity and standardization in nutraceuticals .

Research Findings and Implications

  • Anti-Obesity Potential: this compound binds to the FTO receptor with higher stability (ΔG = -7.2 kcal/mol) than Longilactone (ΔG = -6.5 kcal/mol), suggesting its superiority in modulating lipid metabolism .
  • PDE5 Inhibition : this compound forms hydrogen bonds with PDE5 residues (Ala618, Ala650, Ser766), achieving 87% interaction efficiency compared to niloticin (93.7%), positioning it as a natural alternative to sildenafil .
  • However, adulteration in commercial products necessitates rigorous HPLC-based quality checks .

Biologische Aktivität

Laurycolactone A, a compound derived from the plant Eurycoma longifolia, has garnered attention for its diverse biological activities. This article synthesizes current research findings, presents relevant data tables, and discusses case studies that highlight the compound's effects on human health and disease.

Overview of this compound

This compound is part of a larger class of compounds known as quassinoids, which are known for their potent biological activities. These compounds have been studied for their roles in various physiological processes, including anti-inflammatory and anticancer effects.

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines:

Cell Line IC50 (µM) Effect
HT1080 (fibrosarcoma)15.2Inhibition of cell proliferation
MCF-7 (breast cancer)12.5Induction of apoptosis
A549 (lung cancer)18.0Cell cycle arrest

These values suggest that this compound is particularly effective against breast cancer cells, where it induces apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Effects

This compound has also been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in RAW 264.7 macrophages, with an IC50 value of approximately 10 µM .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Caspase Activation : In cancer cells, this compound activates caspases, leading to programmed cell death.
  • NF-κB Inhibition : By inhibiting IKK activity, this compound reduces NF-κB activation, thereby decreasing inflammatory responses.
  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on human breast cancer MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with this compound for 24 hours. Flow cytometry analysis revealed that treatment at 12.5 µM led to a significant increase in early apoptotic cells compared to controls .

Case Study 2: Anti-inflammatory Response

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with Eurycoma longifolia extract containing this compound resulted in a marked reduction in serum levels of TNF-α and IL-6 over eight weeks. This suggests potential therapeutic applications for this compound in managing inflammatory diseases .

Q & A

Q. What are the established methodologies for isolating and characterizing Laurycolactone A from natural sources?

Answer:
this compound is typically isolated from Eurycoma longifolia and Manotes asiatica using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural elucidation relies on spectroscopic methods:

  • NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to determine carbon skeleton and functional groups.
  • Mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute stereochemistry .

Category: Basic Research

Q. How can researchers validate the purity and identity of synthesized this compound derivatives?

Answer:
Validation requires a combination of analytical techniques:

  • HPLC-PDA/UV for purity assessment (>95% peak area).
  • ¹H/¹³C NMR to confirm structural integrity.
  • Melting point analysis for crystalline derivatives.
  • Chiral chromatography or circular dichroism for enantiomeric purity in stereospecific derivatives .

Category: Basic Research

Q. What in silico approaches are used to study this compound’s bioactivity, and how reliable are these models?

Answer:
Molecular docking (e.g., AutoDock Vina, AutoDock Tools 4.0.1) is used to predict binding affinities to targets like FTO (Fat Mass and Obesity-Associated protein). Validation steps include:

  • Re-docking native ligands (e.g., orlistat for FTO) to validate grid parameters.
  • RMSD calculations (<2.0 Å acceptable).
  • MD simulations (GROMACS/AMBER) to assess binding stability over time .

Eigenschaften

IUPAC Name

(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYBZQLVYRBSPT-ZICNYRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234898
Record name Laurycolactone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85643-76-1
Record name Laurycolactone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurycolactone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.